molecular formula C9H9BrO2 B1268086 2-Bromoethyl benzoate CAS No. 939-54-8

2-Bromoethyl benzoate

Cat. No. B1268086
CAS RN: 939-54-8
M. Wt: 229.07 g/mol
InChI Key: KNBBDZULQFKSIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-bromoethyl benzoate often involves regioselective processes, employing neighboring-group participation to achieve high efficiency and specificity. For example, a regioselective 2,4-dibromohydration of conjugated enynes has been developed for synthesizing 2-(2,4-dibromobut-2-enoyl)benzoate, showcasing the utility of bromo-functionalized benzoates in organic synthesis (Yuan et al., 2018). This approach underlines the versatility of bromoethyl benzoate derivatives in accessing a variety of functionalized organic compounds.

Molecular Structure Analysis

Crystal structure analyses of bromo-benzoate derivatives, such as methyl 4-bromo-2-(methoxymethoxy)benzoate, provide insight into their molecular architecture. These studies reveal two-dimensional architectures formed by C—H⋯O hydrogen bonds and Br⋯O or π–π interactions, highlighting the influence of bromo substituents on the molecular packing and interaction patterns in solid states (Suchetan et al., 2016).

Chemical Reactions and Properties

Bromoethyl benzoate derivatives participate in various chemical reactions, including cycloadditions, C-H activation, and nucleophilic substitutions, demonstrating their reactivity and utility in synthesizing complex molecules. For instance, the synthesis of bromo-, boryl-, and stannyl-functionalized compounds from 1,2-bis(trimethylsilyl)benzenes involves bromo derivatives as key intermediates, showcasing their role in facilitating diverse chemical transformations (Reus et al., 2012).

Scientific Research Applications

Chemical Reactions and Synthesis

2-Bromoethyl benzoate is involved in various chemical reactions and synthesis processes. It hydrolyzes quickly with sodium hydroxide to yield benzoic acid (Nonnenmacher & Plieninger, 1982). Additionally, it is utilized in the synthesis of phenacyl benzoates, which have applications in synthetic and photochemistry due to their photosensitive blocking groups and ease of cleavage under mild conditions (Kumar et al., 2014).

Material Science and Polymerization

In material science, 2-Bromoethyl benzoate is used in the polymerization process. The thermal polymerization of alkali 4-(2-bromoethyl)benzoates (2-BEBAs) leads to the production of different polymeric materials depending on the conditions and reactants used (Akutsu et al., 1999).

Biological and Pharmaceutical Research

In biological and pharmaceutical research, derivatives of 2-Bromoethyl benzoate, such as biphenyl ester derivatives, have been synthesized and evaluated for their anti-tyrosinase activities. This research contributes to the development of treatments for conditions related to tyrosinase activity (Kwong et al., 2017).

Spectroscopy and Molecular Studies

2-Bromoethyl benzoate and its derivatives are studied for their mass spectral behavior, which provides insights into the kinetic and molecular structure of these compounds. This research is important for understanding the fundamental properties of chemical compounds (Shapiro & Tomer, 1970).

RNA and DNA Synthesis

It's also used in the synthesis of protected ribonucleosides, contributing to the field of nucleic acid research. This application is crucial for advancing our understanding of genetic materials and their synthesis (Kempe et al., 1982).

Environmental Science

In environmental science, studies have been conducted on the stable degradation of benzoate by certain bacteria. This research is important for understanding and managing the environmental impact of various chemical compounds (Kim et al., 2002).

Safety And Hazards

2-Bromoethyl benzoate can cause skin and eye irritation. It may also cause respiratory irritation. It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling it. It should be used only in well-ventilated areas .

properties

IUPAC Name

2-bromoethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBBDZULQFKSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335150
Record name 2-Bromoethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoethyl benzoate

CAS RN

939-54-8
Record name 2-Bromoethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromoethyl Benzoate
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Synthesis routes and methods I

Procedure details

A mixture of 120.14 grams (0.80 mol) of 2-phenyl-1,3-dioxolane, 142.39 grams (0.80 mol) of N-bromosuccinimide, 1 liter of carbon tetrachloride and a catalytic amount of benzoyl peroxide was heated with stirring at reflux for 5.25 hours and then cooled. The mixture was filtered, and the filtrate was concentrated to an oil. Distillation of this oil gave 147.8 grams; (80.65% of theory) of the product; bp=104°-111° C./0.40 mm.
Quantity
120.14 g
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reactant
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142.39 g
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reactant
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1 L
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Synthesis routes and methods II

Procedure details

To a solution of benzoic acid (2.44 g, 20 mmol) and 2-bromoethan-1-ol (1.42 mL, 20 mmol) in 40 mL of anhydrous dichloromethane, a solution of 1,3-dicyclohexylcarbodiimide (4.12 g, 20 mmol) in dichloromethane was slowly added followed by addition of a catalytic amount of 4-(dimethylamino)pyridine. The resulting mixture was stirred at room temperature for 16 hrs. After filtration, the filtrate was washed with 5% NaHCO3, brine, and dried over Na2SO4. After removing the solvent, chromatography (silica gel, 10% ethyl acetate in hexane) of the residue gave 3.7 g (82%) of the title compound. 1H NMR (400 MHz, CDCl3): δ 3.62 (t, J=6 Hz, 2H), 4.60 (t, J=6 Hz, 2H), 7.42 (m, 2H), 7.54 (m, 2H), 8.04 (m, 2H).
Quantity
2.44 g
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1.42 mL
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4.12 g
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40 mL
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Yield
82%

Synthesis routes and methods III

Procedure details

The preferred aldehyde for the second route is benzaldehyde, especially when the glycol is ethylene glycol and the N-halogenated imide is N-bromosuccinimide. More specifically, 2-phenyl-1,3-dioxolane can be prepared by mixing benzaldehyde and ethylene glycol in a 1.0 to 1.2 mol ratio in an organic solvent containing a catalytic amount of an organic acid, such as p-toluenesulfonic acid. The mixture is heated and allowed to reflux for about an hour and a half, then treated with potassium carbonate, filtered, and distilled to produce 2-phenyl-1,3-dioxolane. The dioxolane is subsequently dissolved in carbon tetrachloride with an equimolar amount of N-bromosuccinimide and a catalytic amount of benzoyl peroxide. After heating under reflux conditions for up to 16 hours, cooling, and filtering, the mixture produces a filtrate that can be further concentrated to yield an ester, 2-bromoethyl benzoate. The ester so produced is used as an alkylating agent when reacted with a tertiary amine yielding a quaternary ammonium salt.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
F Akutsu, M Inoki, K Shinoda… - Journal of Polymer …, 1999 - Wiley Online Library
Thermal polymerizations of alkali 4‐(2‐bromoethyl)benzoates (2‐BEBAs) were investigated. The polymerization of the lithium salt at 220C for 2 h under reduced pressure in bulk, …
Number of citations: 7 onlinelibrary.wiley.com
EJ Corey, D Floyd, BH Lipshutz - The Journal of Organic …, 1978 - ACS Publications
… 2-bromoethyl benzoate into benzoic acid (61%) with a 30% recovery of starting material. Cleavage of other 2-bromoethyl esters mayrequire MeaSO as a solvent in order to maintain …
Number of citations: 105 pubs.acs.org
L He, YH Guo, YP Wang, XJ Wang, J Zhang… - Chinese Chemical …, 2012 - Elsevier
A novel and practical synthetic route is presented for the preparation of methyl-(E)-2-(3-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-oxopropyl)benzoate, the key intermediate of …
Number of citations: 2 www.sciencedirect.com
JD Prugh, WC McCarthy - Tetrahedron Letters, 1966 - Elsevier
As can be seen by the table summarizing our results, cyclic acetalr in general are oxidized under mild conditions to esters with NBS in the presence of 2, 2’-azobisisobutyronitrile(AIBN). …
Number of citations: 34 www.sciencedirect.com
DO Spry - The Journal of Organic Chemistry, 1979 - ACS Publications
… 1—*- 2, treatment of a mixture (S^) 20 of cis-and trtms-4-methyl-2-phenyl-1, 3-dioxolane (1, R= C6H5; R'= CH3) with bromine in TMP at 0 C afforded 1-methyl-2-bromoethyl benzoate …
Number of citations: 10 pubs.acs.org
K YAMAGATA, Y TOMIOKA… - Chemical and …, 1986 - jstage.jst.go.jp
… an authentic sample prepared by the reaction of 2-bromoethyl benzoate with malononitrile. … Reactions of 2—Bromoethyl Benzoate, 2-Bromoethyl Acetate and 2-Chloro-2-phenylethyl …
Number of citations: 4 www.jstage.jst.go.jp
LC Anderson, HW Pinnick - The Journal of Organic Chemistry, 1978 - ACS Publications
… For example, 2-phenyl-l,3-dioxolane gives a 98% yield of 2-bromoethyl benzoate (88% after … conditions failed to give any acid from 2-bromoethyl benzoate. Zincin refluxing THF gave no …
Number of citations: 20 pubs.acs.org
W Bao, Z Wang - Green Chemistry, 2006 - pubs.rsc.org
… The 2-bromoethyl benzoate (6) was obtained after 28 h in 90% yield. Although the reaction yield was slightly lower and the reaction time was longer comparing with PHPB reaction …
Number of citations: 69 pubs.rsc.org
Y KAMIYA, S Takemura - Chemical and Pharmaceutical Bulletin, 1974 - jstage.jst.go.jp
… The reaction of II with DEBS gave 2—bromoethyl benzoate … In the reaction of sis—imm— mixture of IV” with DBBS, the products were,1—methyl—2-bromoethyl benzoate (X) and 2-…
Number of citations: 5 www.jstage.jst.go.jp
HH Baer, SR Naik - The Journal of Organic Chemistry, 1970 - ACS Publications
See Figures 1-3 for infrared spectra of A, B, and kutkin. Figure 4 shows the nmr spectrum of B. On the basis of structures II and III for the two major degradation products, we propose the …
Number of citations: 4 pubs.acs.org

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